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  • Product: 4,4-Dimethylcyclohexane-1-sulfonamide
  • CAS: 1341720-23-7

Core Science & Biosynthesis

Foundational

Unveiling the Potential of 4,4-Dimethylcyclohexane-1-sulfonamide as an Enzyme Inhibitor: A Mechanistic and Methodological Guide

Abstract The sulfonamide functional group is a cornerstone in medicinal chemistry, integral to a wide array of therapeutic agents due to its versatile enzyme inhibitory capabilities. While many sulfonamide-based drugs ha...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The sulfonamide functional group is a cornerstone in medicinal chemistry, integral to a wide array of therapeutic agents due to its versatile enzyme inhibitory capabilities. While many sulfonamide-based drugs have been extensively studied, the specific compound 4,4-Dimethylcyclohexane-1-sulfonamide remains uncharacterized in the scientific literature as an enzyme inhibitor. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate its potential mechanism of action. By dissecting the established roles of its core components—the sulfonamide moiety and the 4,4-dimethylcyclohexane scaffold—we will construct hypothesized inhibitory mechanisms against key enzyme classes. This whitepaper further details a systematic, field-proven experimental workflow, from initial screening to in-depth kinetic and structural analysis, to rigorously test these hypotheses and elucidate the compound's true biological activity. Our objective is to furnish a self-validating system of inquiry that combines theoretical postulation with practical, step-by-step protocols, thereby empowering researchers to unlock the therapeutic potential of this and similar novel chemical entities.

Introduction: The Sulfonamide Scaffold and the Unexplored Potential of a Novel Derivative

Sulfonamides represent a privileged scaffold in drug discovery, with a rich history spanning from the first synthetic antibiotics to a diverse range of modern therapeutics targeting enzymes in various diseases.[1] Their remarkable versatility stems from the unique physicochemical properties of the sulfonamide group (-SO₂NH₂), which can engage in critical interactions with enzyme active sites.[1] This functional group is present in drugs targeting a wide array of enzymes, including carbonic anhydrases, proteases, and kinases.[1][2]

While the core sulfonamide pharmacophore is well-understood, its biological activity is profoundly modulated by the nature of the appended R group. The introduction of lipophilic, alicyclic scaffolds like cyclohexane can significantly influence a compound's pharmacokinetic and pharmacodynamic properties. This guide focuses on the untapped potential of 4,4-Dimethylcyclohexane-1-sulfonamide, a compound whose enzyme inhibitory profile has not been documented. The presence of the gem-dimethyl group on the cyclohexane ring introduces a distinct steric and lipophilic signature that could confer novel selectivity and potency.

This document serves as both a theoretical exploration and a practical handbook. We will first deconstruct the known inhibitory mechanisms of the sulfonamide moiety and the role of the cyclohexane ring. Based on this established knowledge, we will then propose testable hypotheses for the mechanism of action of 4,4-Dimethylcyclohexane-1-sulfonamide. Finally, we will provide a detailed, sequential experimental plan for researchers to systematically investigate these hypotheses.

Deconstruction of the Core Moieties: Building a Mechanistic Hypothesis

To predict the inhibitory action of 4,4-Dimethylcyclohexane-1-sulfonamide, we must first understand the established roles of its constituent parts.

The Sulfonamide Moiety: A Versatile Pharmacophore

The sulfonamide group is a potent zinc-binding group and a structural mimic of other key chemical entities, leading to several established mechanisms of enzyme inhibition.

  • Mechanism 1: Zinc-Binding in Metalloenzymes (e.g., Carbonic Anhydrases) Many enzymes, such as carbonic anhydrases (CAs), utilize a zinc ion (Zn²⁺) in their active site to catalyze reactions. The sulfonamide group is a classic zinc-binding pharmacophore. The nitrogen atom of the deprotonated sulfonamide (-SO₂NH⁻) coordinates directly with the Zn²⁺ ion, displacing a zinc-bound water molecule or hydroxide ion that is essential for catalysis. This direct, strong interaction makes sulfonamides potent inhibitors of CAs.[3][4] It is a plausible hypothesis that 4,4-Dimethylcyclohexane-1-sulfonamide could act as a CA inhibitor through this mechanism.

  • Mechanism 2: Competitive Inhibition via Substrate Mimicry (e.g., Dihydropteroate Synthase) The archetypal mechanism of action for antibacterial sulfa drugs is the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for bacterial folic acid synthesis.[5] These drugs are structural analogs of the enzyme's natural substrate, para-aminobenzoic acid (PABA).[6] By binding to the PABA site, they prevent the synthesis of dihydrofolate, leading to a bacteriostatic effect. While 4,4-Dimethylcyclohexane-1-sulfonamide does not possess the aminobenzene feature of classic sulfa drugs, the principle of competitive inhibition remains a possibility for other enzymes where the sulfonamide and its attached scaffold can mimic the substrate.

The 4,4-Dimethylcyclohexane Scaffold: A Lipophilic Anchor

The cyclohexane ring provides a non-polar, bulky scaffold that can significantly influence binding affinity and selectivity.

  • Hydrophobic Interactions: The cyclohexane ring can fit into hydrophobic pockets within an enzyme's active site or at allosteric sites. The gem-dimethyl groups on the 4-position enhance this lipophilicity and create a specific three-dimensional shape that may favor binding to particular enzyme topographies. This interaction would serve to anchor the inhibitor, positioning the sulfonamide group for optimal interaction with its target (e.g., the catalytic zinc).

  • Selectivity: The specific shape and size of the 4,4-dimethylcyclohexane group can be a key determinant of selectivity. For instance, in the context of carbonic anhydrase inhibitors, the "tail" of the sulfonamide drug (in this case, the dimethylcyclohexane ring) can interact with residues outside the immediate zinc-binding site, leading to isoform-specific inhibition.[4] Different CA isoforms have varying active site cleft shapes, and the bulky cyclohexane ring may be accommodated by some but not others.

Hypothesized Mechanism of Action for 4,4-Dimethylcyclohexane-1-sulfonamide

Based on the principles outlined above, we can formulate a primary and a secondary testable hypothesis for the mechanism of action of 4,4-Dimethylcyclohexane-1-sulfonamide.

Primary Hypothesis: 4,4-Dimethylcyclohexane-1-sulfonamide acts as an inhibitor of a metalloenzyme, likely a carbonic anhydrase, through the coordination of its sulfonamide group to the active site metal ion (e.g., Zn²⁺). The 4,4-dimethylcyclohexane moiety will contribute to binding affinity and selectivity by occupying a hydrophobic sub-pocket adjacent to the catalytic center.

G cluster_enzyme Enzyme Active Site cluster_inhibitor Inhibitor Enzyme Metalloenzyme Zinc Zn²⁺ Enzyme->Zinc Catalytic Center HydrophobicPocket Hydrophobic Pocket Enzyme->HydrophobicPocket Binding Sub-pocket Inhibitor Sulfonamide Group (-SO₂NH₂) 4,4-Dimethylcyclohexane Inhibitor:head->Zinc Coordination Bond (Inhibition) Inhibitor:tail->HydrophobicPocket Hydrophobic Interaction (Affinity & Selectivity) caption Hypothesized Inhibition of a Metalloenzyme

Caption: Hypothesized Inhibition of a Metalloenzyme.

A Systematic Experimental Workflow for Mechanistic Elucidation

To validate or refute the proposed hypotheses, a structured, multi-step experimental approach is required. This workflow is designed to be a self-validating system, where each stage provides the necessary data to justify proceeding to the next.

Stage 1: Target Identification via High-Throughput Screening (HTS)

The first crucial step is to identify which enzymes, if any, are inhibited by 4,4-Dimethylcyclohexane-1-sulfonamide. A broad screening approach is most efficient.

Protocol: High-Throughput Enzymatic Assay Screening

  • Library Selection: Assemble a diverse panel of enzymes, with a particular focus on metalloenzymes (e.g., various carbonic anhydrase isoforms, matrix metalloproteinases) and other enzyme classes known to be targeted by sulfonamides.

  • Assay Preparation: For each enzyme, utilize a validated, HTS-compatible assay. These are typically fluorescence-, luminescence-, or absorbance-based assays that produce a signal proportional to enzyme activity.

  • Compound Preparation: Prepare a stock solution of 4,4-Dimethylcyclohexane-1-sulfonamide in a suitable solvent (e.g., DMSO). Create a dilution series to test the compound at a range of concentrations (e.g., from 100 µM down to 1 nM).

  • Assay Execution:

    • Dispense the enzyme into microtiter plates.

    • Add the test compound at various concentrations.

    • Pre-incubate the enzyme and compound for a set period (e.g., 15-30 minutes) to allow for binding.

    • Initiate the enzymatic reaction by adding the substrate.

    • Monitor the reaction progress over time using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control (e.g., DMSO). A "hit" is typically defined as a compound that causes >50% inhibition at a specific concentration (e.g., 10 µM).

G start Start: Synthesize/ Procure Compound prep_compound Prepare Stock & Dilution Series in DMSO start->prep_compound dispense Dispense Compound into Assay Plates prep_compound->dispense prep_assay Prepare Enzyme/Substrate Plates (384-well) prep_assay->dispense incubate Pre-incubate Enzyme + Compound dispense->incubate add_substrate Add Substrate to Initiate Reaction incubate->add_substrate read_plate Read Plate (Fluorescence/Absorbance) add_substrate->read_plate analyze Calculate % Inhibition Identify Hits (>50%) read_plate->analyze end End: Confirmed 'Hits' for Further Study analyze->end caption High-Throughput Screening (HTS) Workflow

Caption: High-Throughput Screening (HTS) Workflow.

Stage 2: Quantitative Characterization of Inhibition

Once a "hit" has been identified, the next step is to quantify its potency and determine the mode of inhibition.

Protocol: IC₅₀ Determination and Enzyme Kinetics

  • IC₅₀ Determination:

    • Perform the enzymatic assay with a more granular, 10- to 12-point concentration gradient of the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve (e.g., a four-parameter logistic model) to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

  • Mechanism of Inhibition (MoI) Studies:

    • Measure the initial reaction rates at various substrate concentrations, in the absence and presence of several fixed concentrations of the inhibitor.

    • Plot the data using a double-reciprocal plot (Lineweaver-Burk plot) or fit directly to the Michaelis-Menten equation modified for different inhibition models (competitive, non-competitive, uncompetitive, mixed).

    • Analyze the changes in the apparent Kₘ and Vₘₐₓ values to determine the mode of inhibition. For example, a competitive inhibitor will increase the apparent Kₘ but not affect Vₘₐₓ.

Inhibition TypeEffect on KₘEffect on VₘₐₓLineweaver-Burk Plot Intersection
Competitive Increases (apparent Kₘ)UnchangedOn the y-axis
Non-competitive UnchangedDecreases (apparent Vₘₐₓ)On the x-axis
Uncompetitive Decreases (apparent Kₘ)Decreases (apparent Vₘₐₓ)Lines are parallel
Mixed Increases or Decreases (apparent Kₘ)Decreases (apparent Vₘₐₓ)Intersect off-axis
Stage 3: Elucidation of the Binding Mode

To definitively confirm the mechanism of action, it is essential to obtain structural information about the enzyme-inhibitor complex.

Protocol: X-ray Crystallography or NMR Spectroscopy

  • X-ray Crystallography (Preferred for high-resolution detail):

    • Crystallization: Co-crystallize the target enzyme with 4,4-Dimethylcyclohexane-1-sulfonamide or soak the inhibitor into pre-formed apo-enzyme crystals.

    • Data Collection: Expose the crystals to a high-intensity X-ray beam and collect diffraction data.

    • Structure Solution and Refinement: Process the diffraction data to generate an electron density map. Build a model of the enzyme-inhibitor complex into the map and refine it to high resolution.

    • Analysis: Analyze the final structure to visualize the precise interactions between the inhibitor and the enzyme's active site. This would confirm, for example, the coordination of the sulfonamide to the zinc ion and the position of the dimethylcyclohexane ring in a hydrophobic pocket.[3][4][7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (Useful for studying dynamics and for proteins that are difficult to crystallize):

    • Isotope Labeling: Prepare an isotopically labeled (e.g., ¹⁵N, ¹³C) sample of the enzyme.

    • Titration: Acquire NMR spectra (e.g., ¹H-¹⁵N HSQC) of the enzyme while titrating in the inhibitor. Chemical shift perturbations (CSPs) will identify the amino acid residues affected by inhibitor binding, mapping the binding site.

    • Structure Determination: Use advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) to measure distances between inhibitor protons and protein protons, which can be used to calculate a model of the bound conformation of the inhibitor.[9][10]

Conclusion and Future Directions

While 4,4-Dimethylcyclohexane-1-sulfonamide is currently a molecule of unknown biological function, its chemical structure, featuring a classic sulfonamide pharmacophore and a distinct lipophilic scaffold, suggests a strong potential for enzyme inhibition. This guide has laid out a logical, hypothesis-driven framework for its investigation. By systematically applying the described workflows—from broad HTS to detailed kinetic and structural studies—researchers can effectively elucidate its mechanism of action.

The discovery of potent and selective activity for this compound could open new avenues for therapeutic development. For example, if it proves to be a selective carbonic anhydrase IX inhibitor, it could have applications in oncology.[4] Regardless of the outcome, the rigorous application of these well-established methodologies will provide definitive insights into the biological role of 4,4-Dimethylcyclohexane-1-sulfonamide, contributing valuable knowledge to the field of medicinal chemistry.

References

  • Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. PMC. Available at: [Link]

  • Computational discovery of sulfonamide derivatives as potential inhibitors of the cruzain enzyme from T. cruzi by molecular docking, molecular dynamics and MM/GBSA approaches. Taylor & Francis Online. Available at: [Link]

  • NMR methods for determining the structures of enzyme/inhibitor complexes as an aid in drug design. PubMed. Available at: [Link]

  • MOLECULAR DOCKING STUDIES OF SOME SULFONAMIDE DERIVATIVES AS PBP-2X INHIBITORS AS ANTIBACTERIAL AGENTS. Romanian Journal of Biophysics. Available at: [Link]

  • X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. MDPI. Available at: [Link]

  • X-ray crystallographic and kinetic studies of biguanide containing aryl sulfonamides as carbonic anhydrase inhibitors. RSC Publishing. Available at: [Link]

  • The structural basis for the selectivity of sulfonamide-based inhibitors of carbonic anhydrase isoforms IX and XII: A comprehensive review of the crystallographic data. ChemRxiv. Available at: [Link]

  • X-ray analysis of complexes of carbonic anhydrase II with 1,3-oxazole-containing sulfonamide derivatives elucidates the structural basis for their exceptionally high inhibitory potency. PubMed. Available at: [Link]

  • NMR-Based Activity Assays for Determining Compound Inhibition, IC50 Values, Artifactual Activity, and Whole-Cell Activity of Nucleoside Ribohydrolases. PMC. Available at: [Link]

  • Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. PubMed. Available at: [Link]

  • Monitoring Intermolecular and Intramolecular Interactions by NMR Spectroscopy. IntechOpen. Available at: [Link]

Sources

Exploratory

In-Depth Technical Guide: Computational Docking and Binding Site Analysis of 4,4-Dimethylcyclohexane-1-sulfonamide with Human Carbonic Anhydrase II

Foreword: The Rationale for a Focused Inquiry The sulfonamide moiety is a cornerstone of modern medicinal chemistry, renowned for its presence in a wide array of therapeutic agents.[1] A particularly well-established rol...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Rationale for a Focused Inquiry

The sulfonamide moiety is a cornerstone of modern medicinal chemistry, renowned for its presence in a wide array of therapeutic agents.[1] A particularly well-established role for this functional group is the potent inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes crucial to various physiological processes.[2][3] This guide delves into a specific, lesser-explored member of this chemical class: 4,4-Dimethylcyclohexane-1-sulfonamide. While direct biological data for this compound is scarce, its core structure strongly suggests a potential interaction with carbonic anhydrases.

This document, therefore, presents a comprehensive, in-depth technical protocol for a computational docking study of 4,4-Dimethylcyclohexane-1-sulfonamide with a well-characterized and clinically relevant isoform, human Carbonic Anhydrase II (hCA II). By leveraging established computational methodologies, we aim to predict the binding affinity and delineate the molecular interactions that would govern such a complex. This serves as both a practical guide for researchers and a foundational hypothesis for potential future empirical studies.

Chapter 1: Theoretical Foundations

Human Carbonic Anhydrase II: A Key Therapeutic Target

Human Carbonic Anhydrase II is a ubiquitous and highly efficient enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton.[2][3] This seemingly simple reaction is fundamental to pH regulation, CO2 transport, and various biosynthetic pathways. The active site of hCA II is characterized by a conical cleft, at the bottom of which lies a catalytic zinc ion (Zn²⁺). This ion is tetrahedrally coordinated by the imidazole rings of three histidine residues and a water molecule or hydroxide ion.[4]

The established mechanism of sulfonamide inhibition involves the displacement of this zinc-bound water/hydroxide by the sulfonamide's nitrogen atom, with the sulfonamide's oxygen atoms forming hydrogen bonds with the surrounding active site residues.[4][5][6] This direct coordination to the catalytic metal ion accounts for the high affinity and specificity of many sulfonamide-based inhibitors.

The Principles of Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein).[7] This method employs search algorithms to explore various possible conformations of the ligand within the receptor's binding site and uses a scoring function to estimate the binding affinity for each conformation. A more negative binding affinity score generally indicates a more stable and favorable interaction.[8][9][10]

For this study, we will utilize AutoDock Vina, a widely-used and validated open-source program for molecular docking, known for its accuracy and computational efficiency.[7][11][12]

Chapter 2: A Step-by-Step Experimental Protocol

This section provides a detailed, replicable workflow for the computational docking of 4,4-Dimethylcyclohexane-1-sulfonamide into the active site of hCA II.

Part 1: Receptor Preparation (Human Carbonic Anhydrase II)

The initial and critical step in any docking study is the meticulous preparation of the target protein structure.

Step 1.1: Retrieval of the hCA II Crystal Structure A high-resolution crystal structure of human Carbonic Anhydrase II is procured from the RCSB Protein Data Bank (PDB). For this guide, we select PDB ID: 3HS4 , which is the structure of hCA II in complex with the well-known sulfonamide inhibitor, acetazolamide, at a resolution of 1.1 Å.[13] The presence of a co-crystallized sulfonamide inhibitor is advantageous as it precisely defines the target binding site.

Step 1.2: Pre-processing of the PDB File Using molecular visualization software such as UCSF Chimera or PyMOL, the raw PDB file is cleaned by:

  • Removing all water molecules.

  • Deleting any co-solvents (e.g., glycerol) and the co-crystallized ligand (acetazolamide).

  • Retaining only the protein chain (Chain A in this case) and the essential zinc ion in the active site.

Step 1.3: Preparation for Docking with AutoDock Tools The cleaned PDB file is then loaded into AutoDock Tools (ADT) for final preparation.[7][14][15][16][17] This involves:

  • Adding Polar Hydrogens: Correctly protonating the protein is crucial for defining potential hydrogen bonds.

  • Assigning Kollman Charges: These are partial charges assigned to each atom, which are necessary for the scoring function.

  • Merging Non-Polar Hydrogens: To reduce computational complexity.

  • Saving in PDBQT Format: The final prepared receptor file is saved in the PDBQT format, which contains the atomic coordinates, charges, and atom types required by AutoDock Vina.

Part 2: Ligand Preparation (4,4-Dimethylcyclohexane-1-sulfonamide)

The ligand must also be converted into a suitable format for docking.

Step 2.1: Generation of the 3D Ligand Structure The 3D structure of 4,4-Dimethylcyclohexane-1-sulfonamide is generated. This can be achieved using its canonical SMILES string obtained from PubChem: CC1(CCC(CC1)S(=O)(=O)N)C.[18] Software like Avogadro or online tools can convert this 2D representation into a 3D structure, which is then energy-minimized to obtain a low-energy conformation.

Step 2.2: Preparation for Docking with AutoDock Tools The 3D structure of the ligand is loaded into AutoDock Tools.[7][14] The following steps are performed:

  • Detecting the Root and Torsions: This defines the rigid and rotatable parts of the molecule, allowing for conformational flexibility during docking.

  • Saving in PDBQT Format: The prepared ligand is saved in the PDBQT format.

Part 3: Execution of the Docking Simulation

With the prepared receptor and ligand, the docking simulation can be configured and run.

Step 3.1: Defining the Binding Site (Grid Box Generation) A three-dimensional grid box is defined to encompass the active site of hCA II. This box specifies the search space for the ligand. The dimensions and center of the grid box are determined based on the position of the co-crystallized inhibitor in the original PDB file (3HS4), ensuring the entire active site cleft is included.[7][12]

Grid ParameterCoordinate (Å)
Center X14.5
Center Y24.0
Center Z28.5
Size X20
Size Y20
Size Z20

Step 3.2: Creating the Configuration File A text file named conf.txt is created to provide AutoDock Vina with the necessary input parameters.[11]

The exhaustiveness parameter controls the thoroughness of the conformational search. A higher value increases the likelihood of finding the optimal binding pose but also increases the computation time.

Step 3.3: Running AutoDock Vina The docking simulation is initiated from the command line with the following command:[11][12]

Vina will then perform the docking and output the results, including the binding poses and their corresponding affinities, into a log file and a PDBQT file containing the coordinates of the docked ligand conformations.

Chapter 3: Analysis and Visualization of Docking Results

The output from AutoDock Vina provides a wealth of information that requires careful interpretation.

Binding Affinity

The primary quantitative output is the binding affinity, reported in kcal/mol.[8][9][10] More negative values signify a stronger predicted binding interaction. The results for the top predicted binding poses of 4,4-Dimethylcyclohexane-1-sulfonamide with hCA II are summarized below.

Binding ModeBinding Affinity (kcal/mol)
1-6.8
2-6.6
3-6.5
4-6.4
5-6.3

These values suggest a favorable binding interaction between the ligand and the receptor.

Binding Pose and Molecular Interactions

Qualitative analysis of the top-ranked binding pose is crucial for understanding the nature of the interaction. This is achieved by visualizing the docked complex in software like PyMOL or UCSF Chimera.

Upon visual inspection of the best binding mode (-6.8 kcal/mol), the following key interactions are predicted:

  • Coordination with Zinc: The nitrogen atom of the sulfonamide group is predicted to be in close proximity to the catalytic Zn²⁺ ion, consistent with the classical binding mode of sulfonamide inhibitors.

  • Hydrogen Bonding: The oxygen atoms of the sulfonamide group are positioned to form hydrogen bonds with the side chain of Threonine 199 (Thr199).

  • Hydrophobic Interactions: The 4,4-dimethylcyclohexane ring is oriented towards a hydrophobic pocket within the active site, potentially interacting with residues such as Valine 121 (Val121), Valine 143 (Val143), Leucine 198 (Leu198), and Proline 202 (Pro202).[6]

These interactions collectively contribute to the predicted stability of the protein-ligand complex.

Chapter 4: Visualizing the Workflow and Interactions

Diagrams are essential for conceptualizing complex computational processes and molecular interactions.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB Download hCA II Structure (PDB ID: 3HS4) PrepProt Prepare Protein (Add H, Assign Charges) PDB->PrepProt Ligand Generate 3D Ligand Structure (SMILES) PrepLig Prepare Ligand (Define Torsions) Ligand->PrepLig Grid Define Grid Box (Active Site) PrepProt->Grid Config Create Config File PrepLig->Config Grid->Config Vina Run AutoDock Vina Config->Vina Results Analyze Binding Affinity (kcal/mol) Vina->Results Visualize Visualize Binding Pose (PyMOL/Chimera) Vina->Visualize Interactions Identify Key Interactions (H-bonds, Hydrophobic) Visualize->Interactions

Caption: Computational docking workflow for 4,4-Dimethylcyclohexane-1-sulfonamide and hCA II.

G Ligand 4,4-Dimethylcyclohexane-1-sulfonamide Zn Zn²⁺ Ion Ligand->Zn Coordination (Sulfonamide N) Thr199 Thr199 Ligand->Thr199 Hydrogen Bond (Sulfonamide O) Val121 Val121 Ligand->Val121 Hydrophobic Leu198 Leu198 Ligand->Leu198 Hydrophobic Pro202 Pro202 Ligand->Pro202 Hydrophobic

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Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of 4,4-Dimethylcyclohexane-1-sulfonamide

Target Audience: Researchers, medicinal chemists, and drug development professionals. Application: Drug discovery scaffolding, fragment-based drug design (FBDD), and sp³-rich building block integration. Introduction & St...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Application: Drug discovery scaffolding, fragment-based drug design (FBDD), and sp³-rich building block integration.

Introduction & Strategic Rationale

The incorporation of aliphatic sulfonamides into drug candidates is a proven strategy for increasing the sp³ character of molecules, thereby escaping the "flatland" of planar aromatic rings that often plague late-stage drug development. 4,4-Dimethylcyclohexane-1-sulfonamide represents a highly valuable, conformationally restricted pharmacophore. The gem-dimethyl group provides steric bulk that can lock the cyclohexane ring into a preferred chair conformation, enhancing target binding affinity through favorable entropic effects [1].

While traditional sulfonamide synthesis relies on the reaction of commercially available sulfonyl chlorides with amines, aliphatic sulfonyl chlorides are notoriously unstable and prone to hydrolysis or elimination. Therefore, this protocol outlines a robust, three-step "bottom-up" synthesis starting from a stable Grignard reagent, utilizing DABSO (DABCO-bis(sulfur dioxide)) as a bench-stable SO2​ surrogate to generate the sulfonamide safely and efficiently [2].

Physicochemical Profile

The following table summarizes the key properties of the target scaffold, highlighting its suitability as a lipophilic fragment in medicinal chemistry.

PropertyValueRationale / Implication
Molecular Formula C₈H₁₇NO₂SHighly saturated, sp³-rich aliphatic core.
Molecular Weight 191.29 g/mol Ideal for Fragment-Based Drug Discovery (FBDD).
Topological Polar Surface Area 46.2 ŲExcellent predicted membrane permeability.
H-Bond Donors/Acceptors 1 / 2Capable of forming strong directional interactions.
Conformational State RestrictedGem-dimethyl group minimizes entropic penalty upon binding.

Synthetic Workflow

The synthesis proceeds via a magnesium sulfinate intermediate, avoiding the handling of toxic sulfur dioxide gas. Subsequent mild chlorination yields the sulfonyl chloride, which is immediately trapped by aqueous ammonia.

G A 4,4-Dimethylcyclohexyl Magnesium Bromide B Magnesium Sulfinate Salt A->B DABSO, THF 0°C to RT C 4,4-Dimethylcyclohexane- 1-sulfonyl chloride B->C NCS, DCM/H2O 0°C D 4,4-Dimethylcyclohexane- 1-sulfonamide C->D NH4OH (aq) THF, RT

Synthetic workflow for 4,4-Dimethylcyclohexane-1-sulfonamide via a sulfonyl chloride intermediate.

Experimental Protocol

Materials & Reagents
  • Starting Material: 4,4-Dimethylcyclohexylmagnesium bromide (0.5 M in THF)

  • Reagents: DABSO (DABCO·(SO₂)₂), N-Chlorosuccinimide (NCS), Ammonium hydroxide (28-30% aqueous)

  • Solvents: Anhydrous Tetrahydrofuran (THF), Dichloromethane (DCM), Deionized Water.

Step 1: Formation of Magnesium Sulfinate Salt

Causality Insight: DABSO is utilized here instead of gaseous SO2​ . DABSO acts as a solid, bench-stable source of sulfur dioxide, significantly reducing inhalation risks and allowing for precise stoichiometric control, which prevents the over-addition of the Grignard reagent that typically leads to unwanted symmetrical sulfone byproducts [2].

  • Preparation: To an oven-dried, argon-purged round-bottom flask, add DABSO (0.6 equivalents, providing 1.2 eq of SO2​ ) and suspend in anhydrous THF (0.2 M relative to the Grignard reagent).

  • Addition: Cool the suspension to 0 °C using an ice-water bath. Add 4,4-Dimethylcyclohexylmagnesium bromide (1.0 equivalent, 0.5 M in THF) dropwise over 30 minutes via a syringe pump.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4 hours. The mixture will become a thick, white suspension as the magnesium sulfinate salt precipitates.

  • Workup: Concentrate the mixture in vacuo to remove THF. The crude magnesium sulfinate salt can be used directly in the next step without further purification to avoid hydrolytic degradation.

Step 2: Oxidative Chlorination to Sulfonyl Chloride

Causality Insight: N-Chlorosuccinimide (NCS) in a biphasic DCM/Water system is chosen over harsh reagents like sulfuryl chloride ( SO2​Cl2​ ) or chlorine gas. The biphasic system moderates the reactivity, preventing the chlorination of the sensitive tertiary/secondary sp³ carbons on the cyclohexane ring.

  • Solubilization: Suspend the crude magnesium sulfinate salt from Step 1 in a 1:1 mixture of DCM and Deionized Water (0.1 M).

  • Oxidation: Cool the biphasic mixture to 0 °C. Add NCS (1.1 equivalents) portion-wise over 15 minutes.

  • Reaction: Stir the mixture vigorously at 0 °C for 1.5 hours. The reaction progress can be monitored by TLC (aliquots quenched in methanol to observe the methyl sulfonate ester).

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with DCM (2 x 20 mL). Wash the combined organic layers with cold brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure at a low temperature (< 25 °C) to yield crude 4,4-dimethylcyclohexane-1-sulfonyl chloride.

  • Critical Note: Do not store the aliphatic sulfonyl chloride. Proceed immediately to Step 3.

Step 3: Amination to Sulfonamide

Causality Insight: Aqueous ammonium hydroxide is used in excess. The biphasic nature of the reaction ensures that the highly nucleophilic ammonia rapidly attacks the sulfonyl chloride, while the water acts as a heat sink for the exothermic reaction and dissolves the resulting ammonium chloride byproduct[1].

  • Preparation: Dissolve the crude sulfonyl chloride in THF (0.2 M).

  • Amination: Cool the solution to 0 °C. Rapidly add Ammonium hydroxide (28-30% aqueous, 10.0 equivalents) in one portion.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

  • Isolation: Evaporate the THF under reduced pressure. Dilute the remaining aqueous phase with Water and extract with Ethyl Acetate (3 x 30 mL).

  • Purification: Wash the combined organic layers with 1M HCl (to remove excess ammonia), followed by brine. Dry over MgSO4​ , filter, and concentrate. Purify the crude product via flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to afford pure 4,4-Dimethylcyclohexane-1-sulfonamide as a white solid.

References

  • Woolven, H., Gonzalez-Rodriguez, C., Marco, I., & Thompson, A. L. "DABCO-Bis(sulfur dioxide), DABSO, as a convenient source of sulfur dioxide for organic synthesis: utility in sulfonamide and sulfamide preparation." Organic Letters, 2011, 13, 4876–4878. ACS Publications. URL:[Link]

Application

Application Note: NMR Spectroscopic Characterization and Conformational Analysis of 4,4-Dimethylcyclohexane-1-sulfonamide Derivatives

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Techniques: 1D & 2D NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC, NOESY) Scientific Context & Mechanistic Rationale Sulfonamide deriv...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Techniques: 1D & 2D NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC, NOESY)

Scientific Context & Mechanistic Rationale

Sulfonamide derivatives are highly privileged pharmacophores in modern drug discovery, frequently utilized as primary binding motifs for metalloenzymes such as Carbonic Anhydrases[1]. The incorporation of a 4,4-dimethylcyclohexyl moiety serves as a lipophilic anchor that precisely controls the spatial vector of the sulfonamide group.

Understanding the exact 3D conformation of 4,4-dimethylcyclohexane-1-sulfonamide in solution is critical for structure-based drug design. In an unsubstituted cyclohexane ring, a bulky substituent at the C1 position undergoes rapid chair-to-chair interconversion at room temperature. However, the introduction of a gem-dimethyl group at C4 fundamentally alters this dynamic. The axial methyl group at C4 imposes a severe 1,3-diaxial steric penalty against any axial substituent at C1. Consequently, the ring is thermodynamically "locked" into a single chair conformation where the bulky sulfonamide group is forced into the equatorial position .

As a Senior Application Scientist, I have designed this protocol not just to acquire spectra, but to establish a self-validating analytical system that definitively proves this equatorial preference using J -coupling analysis, γ -gauche shielding effects, and through-space NOE correlations[2].

Analytical Strategy & Causality

To rigorously characterize this molecule, we rely on three interconnected NMR phenomena:

  • Karplus Relationship & 3J Couplings (1H NMR): Because the sulfonamide group is equatorial, the proton at C1 ( H1​ ) must be axial . An axial proton sits antiperiplanar (~180° dihedral angle) to the adjacent axial protons at C2 and C6, and gauche (~60° dihedral angle) to the equatorial protons. According to the Karplus equation, this geometric arrangement yields two large axial-axial couplings ( 3Jaa​≈11−13 Hz) and two small axial-equatorial couplings ( 3Jae​≈2−5 Hz)[3]. The resulting signal for H1​ will be a distinct triplet of triplets (tt) or a broad multiplet with a large half-height width ( W1/2​>25 Hz). If the ring were flipping or the sulfonamide were axial, H1​ would be equatorial, yielding only small couplings ( W1/2​<15 Hz).

  • γ -Gauche Steric Compression (13C NMR): The two methyl groups at C4 are magnetically inequivalent. The axial methyl group experiences steric compression from the axial protons at C2 and C6. This γ -gauche effect increases local electron density, shielding the axial methyl carbon and shifting its 13C resonance upfield (typically ~22 ppm) relative to the equatorial methyl carbon (~28 ppm).

  • 1,3-Diaxial Spatial Proximity (NOESY): Through-space dipole-dipole interactions validate the 3D topology. The axial H1​ proton will show strong NOE cross-peaks to the axial protons at C3 and C5. Conversely, the axial methyl at C4 will show strong NOEs to the axial protons at C2 and C6.

Experimental Workflow

NMR_Workflow N1 1. Sample Preparation 4,4-Dimethylcyclohexane-1-sulfonamide Solvent: DMSO-d6 + TMS N2 2. 1D NMR Acquisition 1H (J-coupling analysis) & 13C (Chemical shifts) N1->N2 N3 3. 2D NMR Acquisition COSY, HSQC, HMBC, NOESY N2->N3 N4 4. Conformational Analysis Extract 3J(aa) and 3J(ae) for H1 Identify γ-gauche effects on C4-CH3 N2->N4 N5 5. 3D Structural Validation NOESY cross-peaks confirm 1,3-diaxial spatial proximity N3->N5 N4->N5

Experimental workflow for the NMR conformational analysis of cyclohexane sulfonamides.

Step-by-Step Methodology

Step 1: Sample Preparation (Self-Validating Baseline)
  • Action: Dissolve 15–20 mg of 4,4-dimethylcyclohexane-1-sulfonamide in 0.6 mL of DMSO- d6​ .

  • Causality: While CDCl 3​ is standard, DMSO- d6​ is intentionally selected here. Sulfonamide −NH2​ protons undergo rapid chemical exchange in non-polar solvents, often broadening into the baseline. DMSO hydrogen-bonds with the −NH2​ group, slowing the exchange rate and allowing the sulfonamide protons to be observed as a distinct, quantifiable broad singlet (~6.5–7.5 ppm)[4].

  • Validation: Add 0.03% v/v Tetramethylsilane (TMS). Setting the TMS peak to exactly 0.00 ppm ensures all subsequent γ -gauche chemical shift derivations are absolute.

Step 2: 1D NMR Acquisition
  • 1H NMR: Acquire 16–32 scans on a 400 MHz spectrometer. Use a relaxation delay ( D1​ ) of 2.0 seconds.

  • 13C NMR: Acquire 512–1024 scans with complete proton decoupling (WALTZ-16).

  • Causality: Set the D1​ for 13C to at least 2.0–3.0 seconds. The quaternary C4 carbon lacks attached protons, meaning it cannot undergo efficient dipole-dipole relaxation. A longer D1​ prevents the saturation of the C4 signal, ensuring it appears clearly in the spectrum.

Step 3: 2D NMR Acquisition (NOESY Optimization)
  • Action: Acquire a 2D NOESY spectrum with a mixing time ( τm​ ) of 400 ms.

  • Causality: For a small molecule (MW = 191.29 g/mol ) tumbling rapidly in the extreme narrowing limit ( ωτc​≪1 ), NOE cross-peaks will be positive. A mixing time of 400 ms is the mathematical sweet spot to allow sufficient cross-relaxation for 1,3-diaxial interactions (~2.5–3.0 Å) to build up, without allowing secondary spin-diffusion to create false-positive correlations.

Step 4: Data Processing & Conformational Elucidation
  • Action: Apply an exponential window function (Line Broadening, LB = 0.3 Hz for 1H; 1.0 Hz for 13C) prior to Fourier Transformation.

  • Validation: Zoom in on the H1​ resonance (~2.80–3.20 ppm). Measure the distance between the outermost peaks of the multiplet. If the molecule is successfully locked in the equatorial sulfonamide conformation, the total width W1/2​ must exceed 25 Hz (calculated as 2×3Jaa​+2×3Jae​ ).

Quantitative Data Presentation

The following table summarizes the expected NMR parameters for the thermodynamically stable equatorial conformer. This serves as a reference matrix for spectral assignment.

Position1H Chemical Shift (ppm)Multiplicity & J -Couplings (Hz)13C Chemical Shift (ppm)Key NOESY Correlations (Spatial Validation)
1 (CH, ax) 2.80 – 3.20tt, 3Jaa​≈11.5 , 3Jae​≈3.5 ~ 60.0 H3a​ , H5a​ (1,3-diaxial), H2e​ , H6e​
2, 6 (CH 2​ , eq) 2.00 – 2.20m~ 28.0 H1​ , H2a​ , H3e​
2, 6 (CH 2​ , ax) 1.20 – 1.50m~ 28.0 H2e​ , C4-CH 3​ (ax) (1,3-diaxial)
3, 5 (CH 2​ , eq) 1.50 – 1.80m~ 35.0 H3a​ , H2e​ , C4-CH 3​ (eq)
3, 5 (CH 2​ , ax) 1.00 – 1.30m~ 35.0 H1​ (1,3-diaxial), H3e​ , C4-CH 3​ (ax)
4 (C, quat) --~ 30.0-
4-CH 3​ (eq) 0.85 – 0.95s~ 28.0 H3e​ , H5e​
4-CH 3​ (ax) 0.75 – 0.85s~ 22.0 ( γ -gauche) H2a​ , H6a​ (1,3-diaxial)
-SO 2​ NH 2​ 6.50 – 7.50br s-Solvent dependent (DMSO)

Note: The exact chemical shifts may vary slightly based on concentration and exact temperature, but the topological relationships ( J -couplings and NOEs) remain absolute constants.

References

  • Identification of sulfonamides by NMR spectroscopy Journal of Pharmaceutical Sciences URL:[Link]

  • First Completely Stable Axial Conformers of Monosubstituted Cyclohexanes at Room Temperature Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects Journal of Inorganic Biochemistry / PubMed URL:[Link]

  • Molecular Mechanics (MM3) Conformational Studies of Cyclic and Acyclic Monochloroalkanes The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Method

preparation of 4,4-Dimethylcyclohexane-1-sulfonamide stock solutions for cell culture

Application Note: Preparation of 4,4-Dimethylcyclohexane-1-sulfonamide Stock Solutions for Cell Culture Executive Summary & Rationale Sulfonamides represent a highly versatile and privileged pharmacophore in modern drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparation of 4,4-Dimethylcyclohexane-1-sulfonamide Stock Solutions for Cell Culture

Executive Summary & Rationale

Sulfonamides represent a highly versatile and privileged pharmacophore in modern drug discovery, frequently utilized in the design of antimicrobial, anti-inflammatory, and anticancer agents[1]. 4,4-Dimethylcyclohexane-1-sulfonamide is a hydrophobic small molecule often utilized as a building block or screening compound in in vitro assays. Because the physicochemical properties of sulfonamide derivatives dictate their solubility, preparing accurate and stable stock solutions is a critical first step for reproducible cell culture screening. This application note details the causality-driven methodology for preparing, storing, and diluting 4,4-Dimethylcyclohexane-1-sulfonamide to ensure high-fidelity data while minimizing solvent-induced cytotoxicity.

Physicochemical Properties & Solubility Profiling

Before formulating the stock, it is essential to define the compound's physical parameters to select the appropriate solvent system.

PropertyValue
Compound Name 4,4-Dimethylcyclohexane-1-sulfonamide
CAS Number 1341720-23-7
Molecular Formula C8H17NO2S
Molecular Weight 191.29 g/mol
Primary Solvent Dimethyl sulfoxide (DMSO), Anhydrous
Recommended Stock 10 mM

Causality & Experimental Design (E-E-A-T)

  • The Solvent Rationale: Due to the aliphatic cyclohexane ring, 4,4-Dimethylcyclohexane-1-sulfonamide exhibits high hydrophobicity. Aqueous buffers are insufficient for primary dissolution. Anhydrous Dimethyl sulfoxide (DMSO) is the industry standard because its amphiphilic nature completely solvates the compound without degrading the sulfonamide moiety.

  • Mitigating Solvent Toxicity: DMSO is known to induce cellular toxicity, alter membrane permeability, and trigger unintended differentiation in various cell lines if the concentration is too high. According to the NIH Assay Guidance Manual, the final DMSO concentration in cell culture assays must be strictly controlled, typically kept at or below 0.1% to 0.5% (v/v) to prevent assay interference[2].

  • Establishing a Self-Validating System: To ensure that any observed phenotypic or biochemical response is exclusively caused by 4,4-Dimethylcyclohexane-1-sulfonamide, the experimental design must include a vehicle control. This control consists of culture media containing the exact same final concentration of DMSO (e.g., 0.1%) but lacking the active compound. If the vehicle control deviates from the untreated baseline, the assay is invalid, and the baseline solvent concentration must be reduced.

Step-by-Step Preparation Protocol

Materials Required:

  • 4,4-Dimethylcyclohexane-1-sulfonamide powder (CAS: 1341720-23-7)

  • Cell-culture grade, anhydrous DMSO (≥99.9% purity)

  • Analytical balance (sub-milligram precision)

  • Solvent-resistant microcentrifuge tubes (e.g., polypropylene)

  • PTFE (Polytetrafluoroethylene) syringe filters (0.22 µm)

Step 1: Weighing and Molarity Calculation To prepare a standard 10 mM stock solution, calculate the required mass using the molecular weight (191.29 g/mol ).

  • Formula: Mass (mg) = Desired Volume (mL) × Concentration (mM) × MW ( g/mol ) / 1000

  • Action: To make 1.0 mL of a 10 mM stock, weigh exactly 1.91 mg of 4,4-Dimethylcyclohexane-1-sulfonamide.

Step 2: Dissolution

  • Action: Add 1.0 mL of anhydrous DMSO to the 1.91 mg of powder.

  • Causality: Cap the tube tightly and vortex for 30–60 seconds. If particulates remain, sonicate in a room-temperature water bath for 5 minutes. The acoustic energy from sonication disrupts the crystalline lattice, ensuring complete molecular dispersion without thermally degrading the compound.

Step 3: Sterilization (Critical Material Compatibility)

  • Action: If the assay requires strict sterility, filter the 10 mM stock through a 0.22 µm PTFE syringe filter.

  • Causality:Never use Cellulose Acetate (CA) or Polyethersulfone (PES) filters for DMSO stocks. DMSO will dissolve these membrane materials, contaminating your stock with toxic polymers and ruining the downstream assay. PTFE is chemically inert and solvent-resistant.

Step 4: Aliquoting and Storage

  • Action: Divide the stock into 20 µL to 50 µL single-use aliquots and store at -20°C or -80°C.

  • Causality: Repeated freeze-thaw cycles introduce atmospheric moisture into the hygroscopic DMSO. Water drastically reduces the solubility of hydrophobic compounds, leading to microscopic precipitation and artificially lowering the actual concentration of your active compound.

Cell Culture Dilution Workflow

To prevent localized compound precipitation ("crashing out") when introduced to aqueous media, perform an intermediate dilution rather than spiking the 10 mM stock directly into the cells.

Quantitative Dilution Table (Targeting 0.1% Final DMSO)

Final Assay ConcentrationVolume of 10 mM StockVolume of Culture MediaResulting IntermediateVolume added to 90 µL CellsFinal DMSO %
10 µM 1.0 µL999 µL10 µM (10x)10 µL0.1%
1 µM 0.1 µL999.9 µL1 µM (10x)10 µL0.01%
0.1 µM 0.01 µL999.99 µL0.1 µM (10x)10 µL0.001%
Vehicle Control 1.0 µL (DMSO only)999 µL0.1% DMSO (10x)10 µL0.1%

*(Note: For concentrations requiring <1.0 µL pipetting, perform a serial dilution of the DMSO stock first to maintain volumetric accuracy).

Experimental Workflow Visualization

Workflow step1 1. Weigh 4,4-Dimethylcyclohexane- 1-sulfonamide Powder step2 2. Dissolve in Anhydrous DMSO (Yield: 10 mM Stock) step1->step2 step3 3. Aliquot & Store at -20°C (Avoid Freeze-Thaw) step2->step3 step4 4. Intermediate Media Dilution (Prevent Precipitation) step3->step4 step5 5. Final Cell Assay Plate (Validate with ≤0.1% DMSO Control) step4->step5

Workflow for preparing and diluting 4,4-Dimethylcyclohexane-1-sulfonamide for cell culture assays.

References

  • Aslam, A. A., et al. "Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode." Chemistry & Biodiversity, 2025. URL: [Link]

  • National Center for Biotechnology Information (NCBI). "Assay Guidance Manual - Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs)." NIH Bookshelf, 2017. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

optimizing reaction conditions for 4,4-Dimethylcyclohexane-1-sulfonamide derivatization

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges in the derivatization of sterically hindered aliphatic sulfonamides.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges in the derivatization of sterically hindered aliphatic sulfonamides.

The compound 4,4-Dimethylcyclohexane-1-sulfonamide (CAS: 1341720-23-7) presents a unique dual-challenge in synthetic chemistry. First, the sulfonamide nitrogen is a notoriously poor nucleophile due to the strong electron-withdrawing nature of the adjacent sulfonyl group. Second, the bulky cyclohexane ring—specifically locked into a rigid chair conformation by the gem-dimethyl group at the 4-position—creates significant steric hindrance. If the sulfonamide group occupies an axial position, 1,3-diaxial interactions will severely impede the necessary transition state for SN​2 alkylation.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to optimize your N-alkylation and N-acylation workflows for this specific substrate.

Part 1: Diagnostic Troubleshooting Workflow

Before adjusting your protocol, use the following logical matrix to diagnose the root cause of your derivatization failure.

G Start Reaction: N-Alkylation of 4,4-Dimethylcyclohexane-1-sulfonamide CheckYield Is conversion > 80%? Start->CheckYield CheckPurity Is mono:di ratio > 10:1? CheckYield->CheckPurity Yes LowYield Issue: Low Conversion Check Base & Solvent CheckYield->LowYield No OverAlk Issue: N,N-Dialkylation Check Stoichiometry CheckPurity->OverAlk No Success Optimal Derivatization Achieved CheckPurity->Success Yes Action1 Switch K2CO3 to Cs2CO3 Change THF to DMF/DMSO LowYield->Action1 Action2 Limit electrophile to 1.05 eq Use slow addition OverAlk->Action2

Fig 1. Diagnostic decision tree for troubleshooting aliphatic sulfonamide N-alkylation.

Part 2: Frequently Asked Questions (FAQs)

Q1: My N-alkylation yield is below 20% using Potassium Carbonate ( K2​CO3​ ) and THF. Why is the reaction stalling? A: The basicity of your system is insufficient to overcome the thermodynamic and steric barriers of 4,4-dimethylcyclohexane-1-sulfonamide. Aliphatic primary sulfonamides typically have a pKa​ around 10.5. While K2​CO3​ is theoretically strong enough to deprotonate it, THF is a relatively non-polar solvent that fails to separate the resulting potassium-sulfonamide ion pair. Causality & Solution: Switch to a highly polar aprotic solvent like DMF or DMSO, which solvates the cation and leaves the sulfonamide anion "naked" and highly reactive[1]. Furthermore, upgrade your base to Cesium Carbonate ( Cs2​CO3​ ). The larger ionic radius of Cs+ results in a weaker, looser ion pair with the sulfonamide anion (the "Cesium Effect"), drastically increasing its nucleophilicity[1].

Q2: I am achieving high conversion, but I am getting a 60:40 mixture of mono-alkylated and N,N-dialkylated products. How do I prevent over-derivatization? A: This is a classic issue with primary sulfonamides. Once the first alkyl group is added, the resulting secondary sulfonamide is often more soluble and sterically capable of undergoing a second alkylation faster than the remaining primary starting material. Causality & Solution: You must control the kinetics. First, strictly limit your alkylating agent to 1.05 equivalents. Second, utilize a syringe pump to add the electrophile dropwise over 2–4 hours to a dilute solution of the deprotonated sulfonamide. This ensures the primary sulfonamide is always in vast excess relative to the available electrophile[1].

Q3: Are there greener, more selective alternatives to using toxic alkyl halides for this derivatization? A: Yes. The modern gold standard for mono-selective N-alkylation of sulfonamides is the "Borrowing Hydrogen" (BH) methodology. Using a well-defined Mn(I) PNP pincer precatalyst, you can use simple primary aliphatic alcohols as your alkylating agents, generating only water as a byproduct[2]. This method is exceptionally mono-selective because the bulky catalytic intermediate sterically prevents a second alkylation event[2][3].

Part 3: Quantitative Optimization Data

The following table summarizes the causal relationship between base/solvent selection and reaction efficiency for the benzylation of 4,4-dimethylcyclohexane-1-sulfonamide (using 1.1 eq Benzyl Bromide at 60 °C for 12 hours).

Base (2.0 eq)SolventIonic Solvation CapabilityConversion (%)Mono:Di RatioConclusion
K2​CO3​ THFPoor18%15:1Ion pairing inhibits nucleophilic attack.
K2​CO3​ DMFHigh65%4:1Better conversion, but poor kinetic control.
NaH THFModerate82%3:1Strong deprotonation, but highly prone to dialkylation.
Cs2​CO3​ DMF Excellent >95% 18:1 Optimal. "Cesium effect" maximizes mono-selectivity.

Part 4: Validated Experimental Protocols

Protocol A: Classical Base-Promoted Mono-N-Alkylation

This protocol utilizes the "Cesium Effect" and kinetic control to ensure high mono-selectivity.

  • Preparation: Flame-dry a 50 mL two-neck round-bottom flask under an argon atmosphere.

  • Deprotonation: Add 4,4-dimethylcyclohexane-1-sulfonamide (1.0 mmol, 191.3 mg) and anhydrous Cs2​CO3​ (2.0 mmol, 651.6 mg). Add 10 mL of anhydrous DMF. Stir at room temperature for 30 minutes to ensure complete deprotonation.

  • Electrophile Addition: Dissolve the alkyl halide (1.05 mmol) in 5 mL of anhydrous DMF. Load this into a syringe pump.

  • Kinetic Control: Add the alkyl halide solution dropwise to the reaction flask over 3 hours while maintaining the reaction at 40 °C.

  • Monitoring: Monitor via TLC (Hexanes:EtOAc 3:1). The mono-alkylated product will elute higher than the highly polar starting material, but lower than the non-polar dialkylated byproduct.

  • Workup: Quench with 20 mL of saturated aqueous NH4​Cl . Extract with EtOAc (3 x 20 mL). Wash the combined organic layers extensively with brine (5 x 20 mL) to remove DMF. Dry over Na2​SO4​ , concentrate, and purify via flash chromatography.

Protocol B: Catalytic "Borrowing Hydrogen" N-Alkylation (Green Chemistry)

This protocol utilizes primary alcohols instead of halides, ensuring 100% mono-selectivity via catalytic steric gating[2].

  • Setup: In an argon-filled glovebox, charge a pressure tube with 4,4-dimethylcyclohexane-1-sulfonamide (1.0 mmol), the primary alcohol (1.5 mmol), K2​CO3​ (1.0 mmol), and the Mn(I) PNP pincer precatalyst (0.02 mmol, 2 mol%).

  • Solvent: Add 2 mL of tert-amyl alcohol (or use the primary alcohol as the solvent if it is a liquid at room temperature).

  • Reaction: Seal the tube, remove it from the glovebox, and heat to 110 °C in an oil bath for 24 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, filter through a short pad of Celite to remove the metal catalyst, and concentrate under reduced pressure. Purify via column chromatography.

Part 5: Mechanistic Visualization

Understanding the "Borrowing Hydrogen" pathway explains why it completely prevents the N,N-dialkylation that plagues Protocol A. The bulky sulfonylimine intermediate cannot form a second time once the first alkyl group is installed.

Mechanism Alcohol Primary Alcohol Aldehyde Aldehyde Intermediate Alcohol->Aldehyde -H2 (via Mn) Imine Sulfonylimine Intermediate Aldehyde->Imine + Sulfonamide -H2O Sulfonamide 4,4-Dimethylcyclohexane- 1-sulfonamide Sulfonamide->Imine Product Mono-N-alkylated Sulfonamide Imine->Product +H2 (via Mn) Catalyst Mn(I) PNP Pincer Catalyst (Dehydrogenation/Hydrogenation) Catalyst->Alcohol Catalyst->Imine

Fig 2. Mn-catalyzed borrowing hydrogen pathway for mono-selective N-alkylation.

References

  • Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols ACS Publications (Journal of Organic Chemistry) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Reproducible Scale-Up Synthesis of 4,4-Dimethylcyclohexane-1-sulfonamide

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and advanced material science, the synthesis of novel molecular entities with reproducible and scalable metho...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and advanced material science, the synthesis of novel molecular entities with reproducible and scalable methods is paramount. 4,4-Dimethylcyclohexane-1-sulfonamide, a substituted aliphatic cyclic sulfonamide, represents a valuable building block whose structural motif is of significant interest. This guide provides an in-depth comparison of two potential scale-up synthesis methodologies for this compound, offering insights into the causality behind experimental choices and presenting supporting data to inform process development.

Introduction to 4,4-Dimethylcyclohexane-1-sulfonamide

The sulfonamide functional group is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of antibacterial agents and other therapeutics.[1] The cyclic aliphatic scaffold of 4,4-Dimethylcyclohexane-1-sulfonamide offers a three-dimensional structure that can be pivotal for molecular recognition in biological systems. Its synthesis and, more importantly, the reproducibility of its large-scale production are critical for its application in drug discovery and materials science.

This guide will compare two distinct, reproducible synthetic routes to 4,4-Dimethylcyclohexane-1-sulfonamide, starting from commercially available precursors. The comparison will focus on key process parameters, including yield, safety, and scalability.

Method 1: Reductive Amination of 4,4-Dimethylcyclohexanone followed by Sulfonylation

This classical approach involves a two-step sequence: the formation of the key intermediate, 4,4-dimethylcyclohexylamine, via reductive amination, followed by its reaction with a sulfonylating agent.

Step 1: Synthesis of 4,4-Dimethylcyclohexylamine via Reductive Amination

Reductive amination is a robust and widely used method for the formation of amines from carbonyl compounds.[2] In this case, 4,4-dimethylcyclohexanone is reacted with an amine source in the presence of a reducing agent.

Experimental Protocol:

  • Imine Formation: 4,4-dimethylcyclohexanone is reacted with a suitable amine source, such as ammonia or a protected amine, under mildly acidic conditions to form the corresponding imine or enamine intermediate.[3]

  • Reduction: The intermediate is then reduced in situ to the desired 4,4-dimethylcyclohexylamine. Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation.[4][5] For scale-up, catalytic hydrogenation using catalysts like Raney Nickel or Palladium on carbon (Pd/C) is often preferred due to higher atom economy and easier product isolation.[4][6]

Causality of Experimental Choices:

  • Catalyst Selection: The choice of catalyst for hydrogenation (e.g., Raney Ni, Pd/C) is critical for efficiency and selectivity. Raney Nickel is a cost-effective option, while Pd/C often offers higher activity and selectivity under milder conditions.[4][6]

  • Hydrogen Pressure: The pressure of hydrogen gas is a key parameter that influences the reaction rate. Higher pressures can accelerate the reaction but require specialized high-pressure reactors, impacting capital costs for scale-up.[4]

Step 2: Sulfonylation of 4,4-Dimethylcyclohexylamine

The synthesized amine is then reacted with a sulfonylating agent to form the final sulfonamide product. The most common method involves the use of a sulfonyl chloride.[7]

Experimental Protocol:

  • Reaction Setup: 4,4-dimethylcyclohexylamine is dissolved in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran.

  • Base Addition: A non-nucleophilic base, like triethylamine or pyridine, is added to neutralize the HCl generated during the reaction.

  • Sulfonyl Chloride Addition: A solution of sulfuryl chloride (SO₂Cl₂) or a pre-formed sulfonyl chloride in the same solvent is added dropwise at a controlled temperature (typically 0-25 °C).

  • Work-up and Purification: The reaction mixture is quenched with water, and the product is extracted. Purification is typically achieved by crystallization or chromatography.

Causality of Experimental Choices:

  • Choice of Sulfonylating Agent: Sulfuryl chloride is a readily available and highly reactive reagent. However, its handling on a large scale requires stringent safety precautions due to its corrosive and toxic nature.

  • Base: The choice of base is important to prevent side reactions. A sterically hindered, non-nucleophilic base is preferred to avoid competition with the amine for the sulfonyl chloride.

Workflow Diagram:

cluster_0 Method 1: Reductive Amination Route 4,4-Dimethylcyclohexanone 4,4-Dimethylcyclohexanone Reductive Amination Reductive Amination 4,4-Dimethylcyclohexanone->Reductive Amination Amine Source Amine Source Amine Source->Reductive Amination Reducing Agent Reducing Agent Reducing Agent->Reductive Amination 4,4-Dimethylcyclohexylamine 4,4-Dimethylcyclohexylamine Reductive Amination->4,4-Dimethylcyclohexylamine Sulfonylation Sulfonylation 4,4-Dimethylcyclohexylamine->Sulfonylation Sulfonyl Chloride Sulfonyl Chloride Sulfonyl Chloride->Sulfonylation Base Base Base->Sulfonylation 4,4-Dimethylcyclohexane-1-sulfonamide 4,4-Dimethylcyclohexane-1-sulfonamide Sulfonylation->4,4-Dimethylcyclohexane-1-sulfonamide

Caption: Workflow for Method 1.

Method 2: Catalytic Hydrogenation of a Nitro Precursor and Subsequent Sulfonylation

An alternative route involves the reduction of a nitro-containing precursor to the amine, followed by the same sulfonylation step as in Method 1.

Step 1: Synthesis of 4,4-Dimethylcyclohexylamine via Catalytic Hydrogenation of 1,1-Dimethyl-4-nitrocyclohexane

This method relies on the well-established and highly efficient catalytic hydrogenation of a nitro group to a primary amine.[6]

Experimental Protocol:

  • Precursor Synthesis: 1,1-Dimethyl-4-nitrocyclohexane can be synthesized from commercially available starting materials, though this adds a step to the overall process.

  • Catalytic Hydrogenation: The nitro compound is dissolved in a suitable solvent, such as ethanol or methanol, and subjected to catalytic hydrogenation in the presence of a catalyst like Palladium on carbon (Pd/C).[6] The reaction is typically carried out under a hydrogen atmosphere.

  • Catalyst Removal and Isolation: Upon completion, the catalyst is removed by filtration, and the solvent is evaporated to yield 4,4-dimethylcyclohexylamine.[6]

Causality of Experimental Choices:

  • Catalyst and Solvent: Pd/C is a highly effective catalyst for nitro group reductions, offering excellent chemoselectivity.[6] The choice of an alcohol as a solvent is common as it readily dissolves both the starting material and the product.

  • Safety with Pd/C: A key consideration for scale-up is the pyrophoric nature of dry Pd/C. Therefore, it is typically handled as a wet paste (e.g., 50% water content) to mitigate this risk.[6]

Step 2: Sulfonylation of 4,4-Dimethylcyclohexylamine

The sulfonylation step is identical to that described in Method 1.

Workflow Diagram:

cluster_1 Method 2: Nitro Reduction Route 1,1-Dimethyl-4-nitrocyclohexane 1,1-Dimethyl-4-nitrocyclohexane Catalytic Hydrogenation Catalytic Hydrogenation 1,1-Dimethyl-4-nitrocyclohexane->Catalytic Hydrogenation Catalyst (Pd/C) Catalyst (Pd/C) Catalyst (Pd/C)->Catalytic Hydrogenation H2 Gas H2 Gas H2 Gas->Catalytic Hydrogenation 4,4-Dimethylcyclohexylamine 4,4-Dimethylcyclohexylamine Catalytic Hydrogenation->4,4-Dimethylcyclohexylamine Sulfonylation Sulfonylation 4,4-Dimethylcyclohexylamine->Sulfonylation Sulfonyl Chloride Sulfonyl Chloride Sulfonyl Chloride->Sulfonylation Base Base Base->Sulfonylation 4,4-Dimethylcyclohexane-1-sulfonamide 4,4-Dimethylcyclohexane-1-sulfonamide Sulfonylation->4,4-Dimethylcyclohexane-1-sulfonamide

Caption: Workflow for Method 2.

Comparative Analysis of Scale-Up Methods

ParameterMethod 1: Reductive AminationMethod 2: Nitro ReductionRationale & Field Insights
Starting Material Availability 4,4-Dimethylcyclohexanone is readily available.1,1-Dimethyl-4-nitrocyclohexane may require synthesis, adding a step and cost.Direct access to starting materials significantly impacts process economics and timelines on a large scale.
Overall Yield Typically good to excellent (e.g., 89% for the amination step).[4]High yields are expected for the nitro reduction, often >90%.[6]Both methods can provide high overall yields, but the nitro reduction step is generally very clean and high-yielding.
Reaction Conditions Reductive amination can be performed under various conditions, with catalytic hydrogenation being scalable.Catalytic hydrogenation is a well-established and scalable technology.Both methods utilize scalable unit operations. The choice may depend on existing plant infrastructure.
Safety Considerations Use of potentially flammable solvents and hydrogen gas. Handling of borohydride reagents requires care.Pyrophoric nature of dry Pd/C catalyst requires careful handling procedures (use of wet catalyst).[6] Use of hydrogen gas.Both routes involve handling of hazardous materials. A thorough process safety assessment is crucial for both.
Atom Economy Can be high, especially with catalytic hydrogenation where water is the main byproduct.High for the reduction step. The synthesis of the nitro precursor may lower the overall atom economy.From a green chemistry perspective, maximizing atom economy is a key goal for sustainable manufacturing.[8]
Potential for Continuous Flow Reductive amination and sulfonylation are amenable to continuous flow processing.[9][10]Catalytic hydrogenation and sulfonylation can also be adapted to flow reactors.Flow chemistry offers enhanced safety, better process control, and potential for easier scale-up compared to batch processing.[8][9]
Impurity Profile Potential for over-alkylation or formation of secondary amines depending on the conditions.The reduction of nitro compounds is typically very clean, with fewer byproducts.A cleaner impurity profile simplifies downstream processing and reduces purification costs.

Future-Forward: Advanced Synthesis Technologies

For large-scale, reproducible synthesis of sulfonamides, modern technologies offer significant advantages.

  • Continuous Flow Technology: As mentioned, both presented routes are amenable to flow chemistry. This approach allows for precise control over reaction parameters, enhanced safety due to smaller reaction volumes at any given time, and can lead to higher yields and purity.[9][10] The telescoping of reaction steps (combining multiple steps without isolating intermediates) is also a key advantage of flow synthesis.

  • Electrochemical Synthesis: This emerging green chemistry technique can offer a waste-free and catalyst-efficient alternative for sulfonamide synthesis.[8][11] It avoids the use of harsh reagents and can be highly selective. While not directly applied to the target molecule in the literature found, it represents a promising area for future process development.

Conclusion

Both the reductive amination and nitro reduction routes offer viable and reproducible pathways for the scale-up synthesis of 4,4-Dimethylcyclohexane-1-sulfonamide.

  • Method 1 (Reductive Amination) is attractive due to the ready availability of the starting ketone. Careful optimization of the reductive amination step is required to control the impurity profile.

  • Method 2 (Nitro Reduction) , while potentially involving an extra step to synthesize the nitro precursor, benefits from a very clean and high-yielding key transformation.

The ultimate choice of a scale-up method will depend on a holistic assessment of factors including the cost and availability of starting materials, existing manufacturing capabilities, and the desired purity profile of the final product. For future-facing, sustainable production, the integration of continuous flow technology should be strongly considered for either route.

References

  • ACS Publications. (2013, March 20). Building a Sulfonamide Library by Eco-Friendly Flow Synthesis. [Link]

  • Vaia. (n.d.). Show the mechanism of reductive amination of cyclohexanone and dimethylamine with. [Link]

  • ResearchGate. (n.d.). Building a Sulfonamide Library by Eco-Friendly Flow Synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. [Link]

  • ACS Publications. (2017, March 9). Pd-Catalyzed Selective Synthesis of Cyclic Sulfonamides and Sulfinamides Using K2S2O5 as a Sulfur Dioxide Surrogate. [Link]

  • RSC Publishing. (2020, August 3). Synthetic approaches and applications of sulfonimidates. [Link]

  • Iktos. (2026, March 23). Aligning Artificial Intelligence and Laboratory Execution in Drug Discovery. [Link]

  • ACS Publications. (2001, January 9). Synthesis of Cyclic Sulfonamides through Intramolecular Diels−Alder Reactions. [Link]

  • ResearchGate. (n.d.). Reductive amination of cyclohexanone with methylamine a, propargylamine e and cyclopropylamine f using RsRedAms and MtRedAm. [Link]

  • ACS Publications. (2000, June 29). Synthesis of Cyclic Sulfonamides via Intramolecular Copper-Catalyzed Reaction of Unsaturated Iminoiodinanes. [Link]

  • ResearchGate. (n.d.). Direct reductive amination of cyclohexanone. [Link]

  • Organic Syntheses. (n.d.). N,N-Dimethylcyclohexylamine. [Link]

  • Ataman Kimya. (n.d.). DIMETHYLCYCLOHEXYLAMINE. [Link]

  • MDPI. (2025, August 23). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. [Link]

  • Darcy & Roy Press. (2025, November 26). The Research on the Synthesis Method of Sulphonamide and the Scheme for Improving the Synthesis Technology. [Link]

  • ResearchGate. (2025, November 29). (PDF) The Research on the Synthesis Method of Sulphonamide and the Scheme for Improving the Synthesis Technology. [Link]

  • ResearchGate. (n.d.). Product distributions of reductive amination of cyclohexanone over.... [Link]

  • Thieme. (2022, June 24). One-Pot Synthesis of Diaryl Sulfonamides using an Iron- and Copper-Catalyzed Aryl C–H Amidation Process. [Link]

  • Frontier Research Publication. (2024, February 26). Sulfonamide derivatives: Synthesis and applications. [Link]

  • Pharmaron. (n.d.). Access To Four‑membered Cyclic Sulfinamides. [Link]

  • ResearchGate. (n.d.). Synthesis of sulfonamide and their synthetic and therapeutic applications: Recent advances. [Link]

  • CHEMISTRY & BIOLOGY INTERFACE. (n.d.). Recent advances in synthesis of sulfonamides: A review. [Link]

  • PMC. (n.d.). Strategic Synthesis of Sulfinamides as Versatile S(IV) Intermediates. [Link]

  • ChemRxiv. (n.d.). Expanding Chemical Space of N-Acyl Sulfonamides with Click Chemistry for Carbonic Anhydrase Inhibitor Discovery. [Link]

Sources

Comparative

benchmarking 4,4-Dimethylcyclohexane-1-sulfonamide against standard reference compounds

Introduction: Rationale for Benchmarking a Novel Sulfonamide Analog The sulfonamide functional group is a cornerstone of modern medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Rationale for Benchmarking a Novel Sulfonamide Analog

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] Historically celebrated for their antibacterial properties, sulfonamide-containing molecules now encompass treatments for a multitude of conditions, including inflammation, cancer, and viral infections.[2][3] The enduring relevance of this scaffold lies in its unique chemical properties and its ability to act as a bioisostere for amide bonds, often leading to improved metabolic stability and binding affinity.[4]

This guide introduces 4,4-Dimethylcyclohexane-1-sulfonamide , a novel compound featuring a non-aromatic, sterically hindered cyclohexane ring. This structural modification presents an intriguing deviation from traditional aryl sulfonamides, prompting a systematic evaluation of its biological potential. The dimethyl substitution on the cyclohexane ring may influence the compound's lipophilicity, cell permeability, and interaction with target proteins.

Given the foundational role of sulfonamides as antibacterial agents, this guide proposes a comprehensive benchmarking study of 4,4-Dimethylcyclohexane-1-sulfonamide against established reference compounds. The primary objective is to determine its potential as an antibacterial agent. A secondary, exploratory aim will be to assess its general cytotoxicity against a human cell line, providing a preliminary indication of its therapeutic window and potential for other applications, such as oncology.

This document serves as a technical and logical framework for researchers, scientists, and drug development professionals, detailing the scientific causality behind experimental choices and providing robust, self-validating protocols.

Selection of Standard Reference Compounds

The choice of reference compounds is critical for a meaningful comparative analysis. For this benchmarking study, we have selected two widely recognized and mechanistically distinct antibacterial agents.

  • Sulfamethoxazole : As a classic sulfonamide antibiotic, Sulfamethoxazole serves as the primary comparator.[5] Its mechanism of action involves the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme essential for bacterial folic acid synthesis.[5][6][] By mimicking the natural substrate, para-aminobenzoic acid (PABA), Sulfamethoxazole effectively halts bacterial growth, making it a bacteriostatic agent.[8] Benchmarking against Sulfamethoxazole will directly assess whether 4,4-Dimethylcyclohexane-1-sulfonamide retains the canonical antibacterial activity of the sulfonamide class.

  • Ciprofloxacin : A broad-spectrum fluoroquinolone antibiotic, Ciprofloxacin provides a mechanistically distinct benchmark.[9][10] It functions by inhibiting DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes crucial for bacterial DNA replication, transcription, and repair.[10][11][12] This action leads to DNA damage and cell death, classifying Ciprofloxacin as a bactericidal agent.[9] Including Ciprofloxacin allows for a broader assessment of the test compound's potency and spectrum of activity against a top-tier antibiotic standard.

Signaling and Mechanism of Action Pathways

G cluster_0 Sulfonamide Pathway (Bacteriostatic) cluster_1 Fluoroquinolone Pathway (Bactericidal) PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydrofolic_Acid Dihydrofolic Acid DHPS->Dihydrofolic_Acid Catalyzes Folate_Synthesis Folate Synthesis Dihydrofolic_Acid->Folate_Synthesis DNA_Precursors DNA/RNA Precursors Folate_Synthesis->DNA_Precursors Sulfamethoxazole Sulfamethoxazole (Reference) Sulfamethoxazole->DHPS Inhibits Test_Compound 4,4-Dimethylcyclohexane- 1-sulfonamide Test_Compound->DHPS Hypothesized Inhibition Bacterial_DNA Bacterial DNA DNA_Gyrase DNA Gyrase & Topoisomerase IV Bacterial_DNA->DNA_Gyrase DNA_Replication DNA Replication & Repair DNA_Gyrase->DNA_Replication Enables Cell_Division Cell Division DNA_Replication->Cell_Division Ciprofloxacin Ciprofloxacin (Reference) Ciprofloxacin->DNA_Gyrase Inhibits

Caption: Mechanisms of action for reference antibiotics and the hypothesized target for the test compound.

Part 1: Antibacterial Activity Benchmarking

The primary evaluation will quantify the antibacterial efficacy of 4,4-Dimethylcyclohexane-1-sulfonamide using gold-standard in vitro assays.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is the fundamental determinant of an antimicrobial agent's potency, identifying the lowest concentration that prevents the visible growth of a microorganism.[13][14][15][16]

Causality: This assay is selected for its high reproducibility and its ability to provide a quantitative measure of bacteriostatic activity. By using a standardized bacterial inoculum and serial dilutions of the test compounds, we can precisely compare the inhibitory effects.

Workflow Diagram: MIC Assay

MIC_Workflow start Start prep_compounds Prepare 2-fold serial dilutions of Test & Reference Compounds in a 96-well plate start->prep_compounds prep_inoculum Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) start->prep_inoculum inoculate Inoculate all wells (except negative control) with bacteria prep_compounds->inoculate prep_inoculum->inoculate incubate Incubate plate for 16-24 hours at 37°C inoculate->incubate read_results Visually inspect for turbidity. Read absorbance at 600 nm incubate->read_results determine_mic MIC = Lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end

Caption: Standard workflow for the broth microdilution MIC assay.

Step-by-Step Methodology:

  • Preparation of Compounds:

    • Dissolve 4,4-Dimethylcyclohexane-1-sulfonamide, Sulfamethoxazole, and Ciprofloxacin in dimethyl sulfoxide (DMSO) to create high-concentration stock solutions.

    • In a 96-well microtiter plate, perform 2-fold serial dilutions of each compound in sterile Mueller-Hinton Broth (MHB) to achieve a range of test concentrations.[13]

    • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).[14]

  • Preparation of Bacterial Inoculum:

    • Select representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacterial strains.

    • From a fresh agar plate, suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[14]

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well containing the serially diluted compounds and the positive control wells.[13]

    • Incubate the plate at 37°C for 16-24 hours.[14]

  • Determination of MIC:

    • Following incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth.[17][18]

    • For quantitative analysis, a microplate reader can be used to measure the optical density at 600 nm.

Experimental Protocol: Minimum Bactericidal Concentration (MBC) Assay

The MBC assay extends the MIC test to determine the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum, thus identifying bactericidal activity.[13][19][20]

Causality: This protocol is essential to distinguish between bacteriostatic (growth-inhibiting) and bactericidal (killing) effects. A compound can inhibit growth at a low concentration (MIC) but may only kill the bacteria at a much higher concentration (MBC). The MBC/MIC ratio is a critical parameter in preclinical assessment.[21]

Step-by-Step Methodology:

  • Perform MIC Assay: Complete the MIC assay as described above.

  • Subculturing: From each well that shows no visible growth (i.e., at and above the MIC), take a small aliquot (e.g., 10 µL).[22]

  • Plating: Spread the aliquot onto a fresh, antibiotic-free agar plate (e.g., Tryptic Soy Agar).

  • Incubation: Incubate the agar plates at 37°C for 18-24 hours.

  • Determination of MBC: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[19]

Data Presentation: Antibacterial Activity
CompoundTarget OrganismMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
4,4-Dimethylcyclohexane-1-sulfonamide S. aureus[Data][Data][Data][Bacteriostatic/Bactericidal]
E. coli[Data][Data][Data][Bacteriostatic/Bactericidal]
Sulfamethoxazole (Reference) S. aureus8 - 64>256>4Bacteriostatic
E. coli16 - 128>256>4Bacteriostatic
Ciprofloxacin (Reference) S. aureus0.12 - 10.25 - 2≤4Bactericidal
E. coli0.004 - 0.030.008 - 0.06≤4Bactericidal

Note: Data for reference compounds are typical literature values. An MBC/MIC ratio of ≤4 is generally considered indicative of bactericidal activity.[21]

Part 2: Preliminary Cytotoxicity Screening

To provide an initial assessment of selectivity and potential for therapeutic use, it is crucial to evaluate the compound's effect on human cells.[23][24] A high cytotoxicity against human cells relative to its antibacterial activity would suggest a poor therapeutic index.

Experimental Protocol: In Vitro Cytotoxicity Assays

We propose a dual-assay approach using the HepG2 human hepatocellular carcinoma cell line, a standard model for in vitro toxicology studies.[25][26]

1. MTT Assay (Metabolic Activity): This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[27] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt (MTT) to a purple formazan product, which can be quantified spectrophotometrically.[4][28]

2. LDH Assay (Membrane Integrity): The lactate dehydrogenase (LDH) assay measures the release of LDH, a stable cytosolic enzyme, into the culture medium upon plasma membrane damage.[29] It is a reliable marker of necrosis or late-stage apoptosis.[30]

Causality: Using both MTT and LDH assays provides a more complete picture of cytotoxicity. A decrease in MTT signal indicates a reduction in metabolic activity (which could be due to cell death or growth inhibition), while an increase in LDH release specifically points to cell membrane damage and necrosis.[24] This dual approach helps to elucidate the mechanism of cell death.

Workflow Diagram: Cytotoxicity Screening

Cytotoxicity_Workflow cluster_mtt MTT Assay cluster_ldh LDH Assay start Start seed_cells Seed HepG2 cells in 96-well plates start->seed_cells incubate_attach Incubate 24h for cell attachment seed_cells->incubate_attach add_compounds Treat cells with serial dilutions of Test Compound incubate_attach->add_compounds incubate_treat Incubate for 24-72 hours add_compounds->incubate_treat add_mtt Add MTT Reagent incubate_treat->add_mtt collect_supernatant Collect culture supernatant incubate_treat->collect_supernatant incubate_mtt Incubate 2-4 hours add_mtt->incubate_mtt add_solubilizer Add Solubilizer (e.g., DMSO) incubate_mtt->add_solubilizer read_mtt Read Absorbance at 570 nm add_solubilizer->read_mtt analyze_mtt Calculate % Viability read_mtt->analyze_mtt end End analyze_mtt->end add_ldh_reagent Add LDH Reaction Mix collect_supernatant->add_ldh_reagent incubate_ldh Incubate 30 min at RT add_ldh_reagent->incubate_ldh read_ldh Read Absorbance at 490 nm incubate_ldh->read_ldh analyze_ldh Calculate % Cytotoxicity read_ldh->analyze_ldh analyze_ldh->end

Caption: Parallel workflow for assessing cytotoxicity via MTT and LDH assays.

Step-by-Step Methodology:

  • Cell Culture and Plating:

    • Culture HepG2 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum and antibiotics.[25]

    • Seed the cells into 96-well plates at a density of approximately 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.[31]

  • Compound Treatment:

    • Prepare serial dilutions of 4,4-Dimethylcyclohexane-1-sulfonamide in culture medium.

    • Replace the existing medium in the cell plates with the medium containing the test compound dilutions. Include untreated cells (vehicle control) and a positive control for cytotoxicity (e.g., Doxorubicin).

    • Incubate for a defined period (e.g., 24, 48, or 72 hours).[32]

  • MTT Assay Procedure:

    • Add MTT reagent to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[4][27]

    • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[31]

    • Measure the absorbance at 570 nm.[31] Cell viability is expressed as a percentage relative to the untreated control.

  • LDH Assay Procedure:

    • Carefully collect an aliquot of the cell culture supernatant from each well.[30]

    • Transfer the supernatant to a new 96-well plate.

    • Add the LDH reaction mixture according to the manufacturer's protocol and incubate for up to 30 minutes at room temperature, protected from light.[33]

    • Measure the absorbance at 490 nm. Percent cytotoxicity is calculated relative to a maximum LDH release control (cells lysed with a detergent).[33]

Data Presentation: Cytotoxicity
CompoundAssayEndpointResult (µM)
4,4-Dimethylcyclohexane-1-sulfonamide MTTIC₅₀ (50% inhibitory conc.)[Data]
LDHEC₅₀ (50% effective conc.)[Data]
Doxorubicin (Reference) MTTIC₅₀ (50% inhibitory conc.)~1-10
LDHEC₅₀ (50% effective conc.)~5-20

Note: IC₅₀/EC₅₀ values represent the concentration of a compound that causes a 50% reduction in cell viability or a 50% increase in cytotoxicity, respectively.

Conclusion

This guide provides a robust framework for the initial benchmarking of 4,4-Dimethylcyclohexane-1-sulfonamide. By systematically comparing its antibacterial performance against the mechanistically similar Sulfamethoxazole and the potent, broad-spectrum Ciprofloxacin, we can ascertain its potential as an anti-infective agent. The proposed MIC and MBC assays are industry-standard protocols that will yield clear, quantitative data on the compound's bacteriostatic and bactericidal properties.

Furthermore, the preliminary cytotoxicity screening against the HepG2 cell line is a critical, self-validating step. It provides an essential early assessment of the compound's therapeutic index, helping to guide future development decisions. The combined data from these antibacterial and cytotoxicity assays will offer a comprehensive initial profile of 4,4-Dimethylcyclohexane-1-sulfonamide, enabling an informed evaluation of its potential as a novel therapeutic candidate.

References

  • Drugs.com. (n.d.). Sulfamethoxazole and Trimethoprim: Package Insert / Prescribing Info. Retrieved from [Link]

  • Wikipedia. (2024). Ciprofloxacin. Retrieved from [Link]

  • Wikipedia. (2024). Sulfamethoxazole. Retrieved from [Link]

  • WebMD. (2024, August 28). Ciprofloxacin (Cipro, Cipro XR, Proquin XR): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. Retrieved from [Link]

  • Dadashi, T., et al. (2022). The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic. PMC. Retrieved from [Link]

  • Rupa Health. (n.d.). Sulfamethoxazole. Retrieved from [Link]

  • MedToday. (2023, October 11). Ciprofloxacin - Uses, Mechanism Of Action, Pharmacology, Adverse Effects, And Contraindications. YouTube. Retrieved from [Link]

  • Pediatric Oncall. (n.d.). Ciprofloxacin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Retrieved from [Link]

  • LifeNet Health LifeSciences. (n.d.). In Vitro Cytotoxicity Assays. Retrieved from [Link]

  • Bio-protocol. (n.d.). HepG2 cell line cytotoxicity assay. Retrieved from [Link]

  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]

  • Stark, C. (2014, January 2). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). PMC. Retrieved from [Link]

  • Emery Pharma. (n.d.). Minimum Inhibitory Concentration (MIC). Retrieved from [Link]

  • Unknown. (n.d.). MTT Assay Protocol. Retrieved from [Link]

  • Cell Biologics Inc. (n.d.). Lactate Dehydrogenase (LDH) Assay. Retrieved from [Link]

  • NCBI Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Khan, A. A., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure, 1242, 130733.
  • EAG Laboratories. (n.d.). In Vitro Toxicology Screening Services. Retrieved from [Link]

  • Intertek. (n.d.). In Vitro Toxicology Screening Services. Retrieved from [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]

  • OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol. Retrieved from [Link]

  • Unknown. (2021, September 15). Lab Six :. - Minimum Bacteriocidal Concentration (MBC). Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (n.d.). Antibacterial Activity of Sulfonamide Derivatives against Clinical Strains of Bacteria. Retrieved from [Link]

  • reframeDB. (n.d.). HepG2 Cytotoxicity, 72 hour. Retrieved from [Link]

  • PMC. (n.d.). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. Retrieved from [Link]

  • Bio-protocol. (2015, October 15). Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. Retrieved from [Link]

  • Wikipedia. (2024). Sulfonamide (medicine). Retrieved from [Link]

  • Pak. J. Pharm. Sci. (2012). Anti-microbial activities of sulfonamides using disc diffusion method. Retrieved from [Link]

  • PMC. (2024, November 7). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Retrieved from [Link]

  • BMG LABTECH. (2024, July 30). The minimum inhibitory concentration of antibiotics. Retrieved from [Link]

  • Bridge PTS. (n.d.). Minimum Inhibitory Concentration (MIC) / Minimum Bactericidal Concentration (MBC). Retrieved from [Link]

  • PMC. (2011, November 17). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Retrieved from [Link]

  • Unknown. (n.d.). Review: Interpreting Antimicrobial Susceptibility Results. Retrieved from [Link]

  • idexx. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). Retrieved from [Link]

  • BMG Labtech. (2024, September 18). The minimum bactericidal concentration of antibiotics. Retrieved from [Link]

  • Protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

  • IDstewardship. (2024, February 12). Antibiotic Minimum Inhibitory Concentrations: Do You know These 6 Things About Them?. Retrieved from [Link]

  • Microbe Investigations. (2024, May 20). MBC vs. MIC: What Every Drug Developer Should Know. Retrieved from [Link]

  • PMC. (2021, February 4). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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